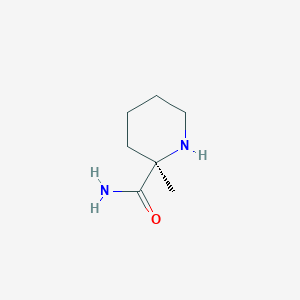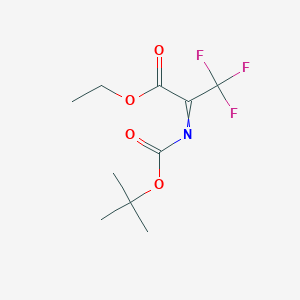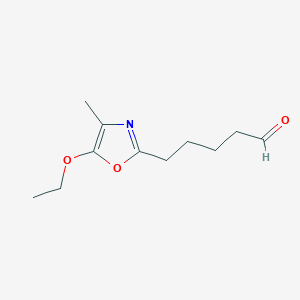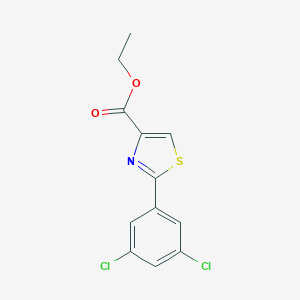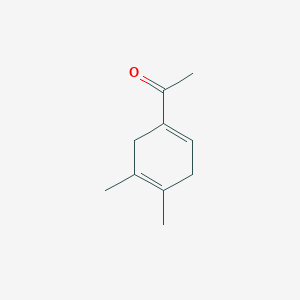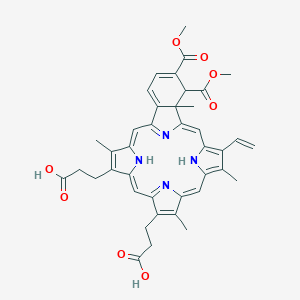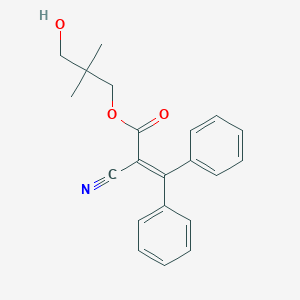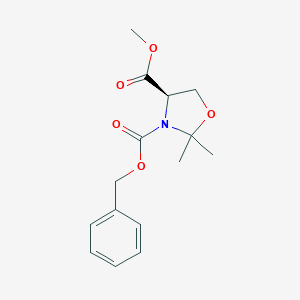
3-benzyl 4-methyl(4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl 4-methyl(4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a chiral oxazolidine derivative that has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 3-benzyl 4-methyl(4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate is not fully understood. However, it has been suggested that it acts by inhibiting the activity of enzymes such as DNA topoisomerase II and dihydrofolate reductase. It has also been proposed that it may act by disrupting the cell membrane of microorganisms.
Biochemical And Physiological Effects
3-benzyl 4-methyl(4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and antitumor properties. In addition, it has been investigated for its potential use in treating diseases such as cancer, tuberculosis, and malaria.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-benzyl 4-methyl(4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate in lab experiments is its high yield of synthesis. It is also relatively easy to purify using column chromatography. However, one of the limitations of using this compound is its potential toxicity, which requires caution when handling it in the laboratory.
Future Directions
There are several future directions for the research on 3-benzyl 4-methyl(4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate. One potential direction is to investigate its potential use as a chiral building block in the synthesis of other biologically active compounds. Another direction is to explore its potential use in treating diseases such as cancer, tuberculosis, and malaria. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
There are several methods for synthesizing 3-benzyl 4-methyl(4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate, but the most commonly used method is the condensation reaction between benzylamine and 4-methyl-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylic acid. The reaction is usually carried out using a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl-3-(3-dimethylaminopropyl) carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine). The yield of this reaction is usually high, and the product can be purified using column chromatography.
Scientific Research Applications
3-benzyl 4-methyl(4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use as a chiral building block in the synthesis of other biologically active compounds.
properties
CAS RN |
133464-35-4 |
|---|---|
Product Name |
3-benzyl 4-methyl(4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
3-O-benzyl 4-O-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-15(2)16(12(10-21-15)13(17)19-3)14(18)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1 |
InChI Key |
NOPUZHXGIBFGAH-GFCCVEGCSA-N |
Isomeric SMILES |
CC1(N([C@H](CO1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C |
SMILES |
CC1(N(C(CO1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C |
Canonical SMILES |
CC1(N(C(CO1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C |
synonyms |
(R)-3-BENZYL 4-METHYL 2,2-DIMETHYLOXAZOLIDINE-3,4-DICARBOXYLATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



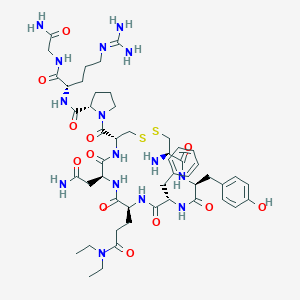
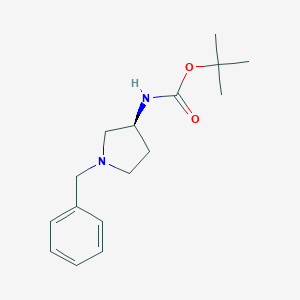
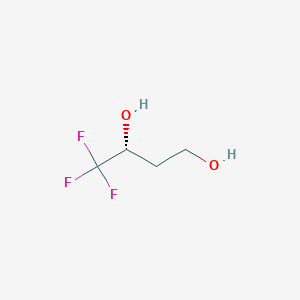
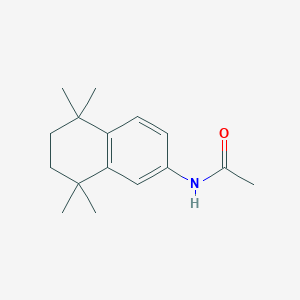
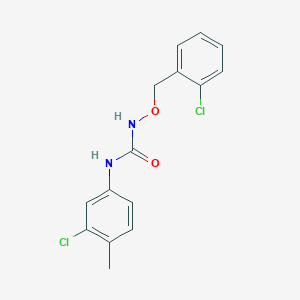
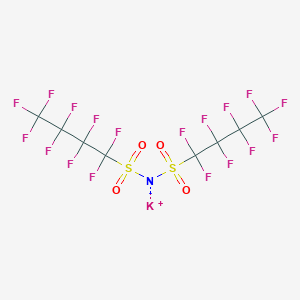
![[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate](/img/structure/B144931.png)
